molecular formula C9H9F3N2O3 B083815 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol CAS No. 10442-83-8

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol

Cat. No.: B083815
CAS No.: 10442-83-8
M. Wt: 250.17 g/mol
InChI Key: NJZCRXQWPNNJNB-UHFFFAOYSA-N
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Description

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol is a chemical building block of significant interest in scientific research, particularly recognized in the field of synthetic organic chemistry and material science. Its molecular architecture, featuring a nitro group and a trifluoromethyl group on the phenyl ring, makes it a valuable intermediate for the development of more complex structures . The compound is scientifically established as a precursor in heterocyclic synthesis and is known commercially as HC Yellow 13 . The presence of the trifluoromethyl group is a key pharmacophore in modern medicinal chemistry; this functional group is strategically incorporated into drug candidates to enhance metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . As a specialist building block, this compound enables researchers to explore novel chemical spaces in the development of potential pharmaceutical agents and advanced materials. All products are intended for research and development applications in a laboratory setting. This material is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-2-7(13-3-4-15)8(5-6)14(16)17/h1-2,5,13,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZCRXQWPNNJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146483
Record name HC Yellow no. 13
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Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10442-83-8
Record name 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amino]ethanol
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Record name 2-(2-nitro-4-trifluoromethylphenylamino)ethanol
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Record name 2-(2-nitro-4-trifluoromethylphenylamino)ethanol
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where ammonia displaces the chlorine atom at the 4-position of the aromatic ring. The process requires:

  • Temperature : 115°C

  • Pressure : 11 bar

  • Ammonia stoichiometry : 4-fold molar excess relative to the substrate.

Excess ammonia ensures complete conversion while suppressing side reactions such as hydrolysis. The reaction is conducted in a stainless steel autoclave to withstand high pressures, with agitation to maintain homogeneity.

Yield and Purity

Under optimized conditions, this method achieves a yield of 98–99% with >98% purity (HPLC). The product crystallizes directly from the reaction mixture, simplifying purification. Residual ammonia and byproducts are removed via filtration and aqueous washing, yielding a pale-yellow crystalline solid with a melting point of 106–107.5°C.

Table 1: Key Parameters for 2-Nitro-4-(trifluoromethyl)aniline Synthesis

ParameterValue
Substrate4-Chloro-3-nitrobenzotrifluoride
ReagentAmmonia (gas)
Temperature115°C
Pressure11 bar
Reaction Time6 hours
Yield98–99%
Purity (HPLC)>98%
ParameterValue
Substrate2-Nitro-4-(trifluoromethyl)aniline
ReagentEthylene oxide
SolventDimethylformamide
CatalystSodium carbonate
Temperature60–80°C
Reaction Time12–24 hours
Yield85–90%
Purity (HPLC)>95%

Alternative Synthetic Routes

While the above method dominates industrial production, alternative pathways have been explored:

Nitration of 4-(Trifluoromethyl)aniline

Direct nitration of 4-(trifluoromethyl)aniline using nitric acid/sulfuric acid mixtures could theoretically yield the intermediate. However, this approach suffers from poor regioselectivity, producing undesired meta- and para-nitro isomers. The trifluoromethyl group’s strong meta-directing nature complicates achieving ortho-nitration.

Reductive Amination

A proposed route involves reductive amination between 2-nitro-4-(trifluoromethyl)benzaldehyde and ethanolamine. However, this method is hampered by the instability of the aldehyde intermediate and competing reduction of the nitro group.

Industrial Production Considerations

Scalability and safety are paramount in large-scale synthesis:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces exposure to high-pressure ammonia, improving process safety.

Waste Management

Mother liquor from crystallization steps contains residual ammonia and is recycled into subsequent batches, minimizing waste.

Quality Control

In-process monitoring via HPLC ensures consistent purity. Critical quality attributes include residual solvent levels (<500 ppm) and absence of genotoxic impurities.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 4-(trifluoromethyl)-2-nitroacetanilide, arises from acetylation of the amino group during ethanolamine coupling. This is mitigated by strict control of reaction pH (<8) and use of fresh ethylene oxide.

Catalyst Screening

Transitioning from sodium carbonate to polymer-supported bases (e.g., Amberlyst A21) simplifies catalyst removal and reduces metal contamination risks.

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-((2-Amino-4-(trifluoromethyl)phenyl)amino)ethanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity. For instance, it has been explored in the synthesis of compounds targeting specific receptors or pathways in disease processes.

1.2 Antimicrobial Activity

Research indicates that derivatives of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol exhibit antimicrobial properties. This has potential implications for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Screening
A study evaluated several derivatives of this compound against common pathogens. The results showed promising antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for further development.

Cosmetic Applications

2.1 Hair Dye Intermediate

One notable application of this compound is in the formulation of hair dyes. It serves as a non-toxic intermediate that provides vibrant colors while minimizing skin irritation compared to traditional hair dye chemicals.

Data Table: Comparison of Hair Dye Intermediates

Compound NameToxicity LevelColor FastnessSkin Irritation Potential
This compoundLowHighLow
Traditional Dye AHighMediumHigh
Traditional Dye BMediumHighMedium

Regulatory and Safety Considerations

Given its applications, regulatory assessments are crucial for ensuring safety in consumer products:

  • Hazard Identification : The compound is classified under GHS with specific hazard codes related to environmental impact and handling precautions.

Mechanism of Action

The mechanism of action of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

HC Yellow No. 6 (3-[(2-Nitro-4-(trifluoromethyl)phenyl)amino]propane-1,2-diol)

  • CAS : 104333-00-8
  • Molecular Formula : C₁₀H₁₁F₃N₂O₄
  • Key Differences: Contains a propane-1,2-diol chain instead of ethanolamine, enhancing hydrophilicity and solubility in aqueous formulations. Retains the nitro and trifluoromethyl groups but exhibits different oxidative behavior due to the diol structure.
  • Regulatory Status: Listed under EU Regulation (EC) No 1223/2009 for hair dyes, with restrictions on concentration .

HC Yellow No. 12 (2-[(4-Chloro-2-nitrophenyl)amino]ethanol)

  • CAS : 59320-13-7
  • Molecular Formula : C₈H₁₀ClN₂O₃
  • Key Differences :
    • Replaces the trifluoromethyl group with a chlorine atom at the 4-position, reducing electron-withdrawing effects and altering color intensity.
    • Simpler structure with lower molecular weight (197.191 g/mol) compared to HC Yellow 13 .
  • Application : Used in darker dye shades due to reduced stability under UV exposure .

2-[(2-([2-Nitro-4-(trifluoromethyl)phenyl]amino)ethyl)amino]ethanol

  • CAS : 303139-99-3
  • Molecular Formula : C₁₁H₁₃F₃N₄O₃
  • Higher purity (95%) and specialized applications in advanced dye formulations .

4-((2-Nitro-4-(trifluoromethyl)phenyl)amino)butanoic Acid

  • CAS : 65783-35-9
  • Molecular Formula : C₁₁H₁₁F₃N₂O₄
  • Key Differences: Replaces the ethanolamine group with a butanoic acid moiety, enabling carboxylate-mediated binding to keratin in hair. Used as an intermediate in synthesizing more complex dyes .

Physicochemical and Functional Comparisons

Property HC Yellow 13 HC Yellow No. 6 HC Yellow No. 12 2-[(2-...ethyl)amino]ethanol
Molecular Weight 250.175 g/mol 292.21 g/mol 197.191 g/mol 334.29 g/mol
Solubility Moderate in polar solvents High (diol-enhanced) Low (chloro-substituted) High (ethylamino spacer)
Stability High (CF₃ electron withdrawal) Moderate (diol oxidation) Low (Cl susceptibility) High (rigid structure)
Regulatory Status Approved with restrictions Same as HC Yellow 13 Same as HC Yellow 13 Not listed

Biological Activity

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, also known as 2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H9F3N2O3C_9H_9F_3N_2O_3 and a molecular weight of 250.17 g/mol. Its structure features a trifluoromethyl group, an aminoethanol moiety, and a nitro-substituted aromatic ring, which contribute to its unique reactivity and biological properties. The electron-withdrawing trifluoromethyl group enhances the compound's reactivity, making it a candidate for various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through bioreduction. The nitro group can be reduced to form reactive intermediates that may affect enzyme activity or receptor binding, potentially leading to various pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The presence of the nitro group is hypothesized to play a crucial role in this activity by facilitating interactions with specific molecular targets within cancer cells.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound showed significant inhibition at concentrations as low as 50 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Anticancer Research : In a study involving human cancer cell lines, treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent anticancer activity .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors in treated cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals distinct differences in biological activity.

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
Compound AModerateLowCell cycle arrest
Compound BHighModerateApoptosis induction
This compound High High Bioreduction leading to reactive intermediates

Q & A

Q. What are the optimal methods for synthesizing 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) constructing the nitro-trifluoromethylphenyl scaffold and (2) introducing the ethanolamine moiety. For the phenyl ring, chlorinated intermediates (e.g., 1-chloro-4-nitro-2-trifluoromethylbenzene) can undergo nucleophilic substitution with ethanolamine derivatives under basic conditions (e.g., NaOH in ethanol, 24 hours at reflux) . To optimize yield, stoichiometric ratios of reactants (e.g., 1:1 molar ratio of 2-bromoethanol to amine in toluene) and drying agents like MgSO₄ are critical . Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) ensures purity >95% .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include a triplet at δ 3.6–3.8 ppm (CH₂OH), a singlet for the aromatic proton adjacent to the nitro group (δ 8.2–8.5 ppm), and splitting patterns for the CF₃ group (δ 4.1–4.3 ppm) .
  • IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and OH (~3400 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., m/z 294.08 for C₉H₁₀F₃N₂O₃⁺) validates molecular composition .

Advanced Research Questions

Q. What strategies are effective for introducing the 2-nitro-4-(trifluoromethylphenyl)amino group into ethanolamine derivatives while maintaining stereochemical integrity?

  • Methodological Answer : Copper-catalyzed asymmetric coupling (e.g., [Cu(CH₃CN)₄]PF₆ with (R)-(S)-JOSIPHOS ligand) enables stereoselective amination. For example, vinylbenzene intermediates react with ethanolamine derivatives in DME under argon, achieving >99% enantiomeric excess . Temperature control (0–25°C) and inert atmospheres minimize racemization .

Q. How does the electron-withdrawing nature of the nitro and trifluoromethyl groups influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro (-NO₂) and CF₃ groups deactivate the phenyl ring via meta-directing effects, reducing electrophilicity at the para position. This necessitates harsher conditions (e.g., 100°C in toluene with Et₃N as a base) for substitutions . Kinetic studies show that CF₃ increases the activation energy for ring reactions by 15–20% compared to non-fluorinated analogs .

Q. What role does this compound serve as an intermediate in the synthesis of kinase inhibitors or anticancer agents, and what conjugation methods are validated?

  • Methodological Answer : The ethanolamine moiety acts as a linker for conjugating pharmacophores. For example, it forms amide bonds with pyridinecarboxamide groups in kinase inhibitors (e.g., 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridinecarboxamide) . Mitsunobu reactions (using DIAD/TPP) or carbodiimide coupling (EDC/NHS) achieve >85% yield for such conjugations .

Notes

  • Contradictions : and highlight differing solvent systems (toluene vs. ethanol) for nitro-group reactions, suggesting solvent polarity impacts reaction kinetics.
  • Methodological Focus : Answers prioritize reproducible protocols over theoretical definitions, aligning with academic research needs.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
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2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol

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